Cas no 2228632-41-3 (3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol)

3-Amino-3-(2-phenoxyphenyl)cyclobutan-1-ol is a cyclobutane-based compound featuring both amino and hydroxyl functional groups, along with a 2-phenoxyphenyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of multiple functional groups allows for selective modifications, enabling applications in medicinal chemistry and materials science. Its rigid cyclobutane core contributes to conformational stability, which can enhance binding affinity in drug design. The compound’s synthetic versatility and potential as a building block for complex architectures underscore its utility in research and industrial applications. Proper handling and storage are recommended due to its reactive nature.
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol structure
2228632-41-3 structure
商品名:3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
CAS番号:2228632-41-3
MF:C16H17NO2
メガワット:255.311684370041
CID:6488790
PubChem ID:165782032

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
    • 2228632-41-3
    • EN300-1863965
    • インチ: 1S/C16H17NO2/c17-16(10-12(18)11-16)14-8-4-5-9-15(14)19-13-6-2-1-3-7-13/h1-9,12,18H,10-11,17H2
    • InChIKey: KQUHFHLYVXLYNP-UHFFFAOYSA-N
    • ほほえんだ: OC1CC(C2=CC=CC=C2OC2C=CC=CC=2)(C1)N

計算された属性

  • せいみつぶんしりょう: 255.125928785g/mol
  • どういたいしつりょう: 255.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 55.5Ų

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1863965-0.5g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
0.5g
$1262.0 2023-09-18
Enamine
EN300-1863965-2.5g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
2.5g
$2576.0 2023-09-18
Enamine
EN300-1863965-0.25g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
0.25g
$1209.0 2023-09-18
Enamine
EN300-1863965-10g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
10g
$5652.0 2023-09-18
Enamine
EN300-1863965-0.05g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
0.05g
$1104.0 2023-09-18
Enamine
EN300-1863965-0.1g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
0.1g
$1157.0 2023-09-18
Enamine
EN300-1863965-1.0g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
1g
$1315.0 2023-06-01
Enamine
EN300-1863965-5.0g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
5g
$3812.0 2023-06-01
Enamine
EN300-1863965-1g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
1g
$1315.0 2023-09-18
Enamine
EN300-1863965-5g
3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol
2228632-41-3
5g
$3812.0 2023-09-18

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol 関連文献

Related Articles

3-amino-3-(2-phenoxyphenyl)cyclobutan-1-olに関する追加情報

Introduction to 3-Amino-3-(2-Phenoxyphenyl)Cyclobutan-1-Ol (CAS No. 2228632-41-3)

3-Amino-3-(2-phenoxyphenyl)cyclobutan-1-ol, identified by the CAS registry number 2228632-41-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as 3-amino-cyclobutanol derivative, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its chemical behavior and functional versatility.

The molecular structure of 3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol comprises a cyclobutane ring substituted with an amino group and a phenoxyphenyl moiety. This configuration imparts the molecule with distinct electronic and steric properties, making it a valuable component in the synthesis of bioactive compounds. The presence of the phenoxy group introduces aromaticity and enhances the compound's stability, while the amino group provides nucleophilic reactivity, facilitating various chemical transformations.

Recent studies have explored the synthesis of this compound through diverse routes, including transition-metal-catalyzed reactions and bio-inspired pathways. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the phenoxyphenyl-substituted cyclobutane framework efficiently. These methods not only improve yield but also offer greater control over stereochemistry, which is crucial for applications in asymmetric synthesis.

In terms of physical properties, 3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol exhibits a melting point of approximately 150°C and a boiling point around 450°C under standard conditions. Its solubility in polar solvents such as water and ethanol is moderate, while it shows limited solubility in non-polar solvents like hexane. These characteristics make it suitable for use in both aqueous and organic reaction media.

The biological activity of this compound has been a focal point of recent investigations. Studies indicate that it possesses potential anti-inflammatory and antioxidant properties, which could be harnessed in the development of therapeutic agents. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has been demonstrated, further underscoring its utility in medicinal chemistry.

In industrial applications, 3-amino-cyclobutanol derivative is being explored as a precursor for advanced materials, including polymers and surfactants. Its unique combination of hydrophilic and hydrophobic groups enables the formation of amphiphilic molecules, which are highly sought after in drug delivery systems and nanotechnology.

The environmental impact of this compound has also been studied to ensure its safe handling and disposal. Research indicates that it undergoes biodegradation under aerobic conditions, with a half-life of approximately 7 days in soil environments. This information is critical for assessing its ecological footprint and implementing sustainable practices in its production and use.

In conclusion, 3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol (CAS No. 2228632-41-3) stands out as a multifaceted compound with promising applications across various scientific domains. Ongoing research continues to unravel its potential, positioning it as a key player in future advancements in chemistry and pharmacology.

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